N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling reactions and electrophilic cyclization reactions . For instance, a series of benzo[b]thiophene-diaryl urea derivatives were synthesized using a hybrid pharmacophore approach . In another study, iridium(III) complexes were synthesized by treating IrCl3·nH2O with 2.2 equivalents of a ligand in a 2-ethoxyethanol/water solution at reflux .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray analysis . For instance, the crystal structure of certain bis-cyclometalated iridium(III) complexes was determined .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the photophysical and electrochemical properties of new bis-cyclometalated iridium(III) complexes were studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the photophysical and electrochemical properties of new bis-cyclometalated iridium(III) complexes were studied .Scientific Research Applications
Microwave Technology Applications
Benzo[b]thiophene-based materials, such as the compound , have been used in the development of GHz applications . These materials are synthesized and characterized for their potential applications in microwave technology .
Multicomponent Synthesis
The compound can be used in the multicomponent synthesis of benzothiophene derivatives . This process involves a catalytic carbonylative approach to the multicomponent synthesis of benzothiophene derivatives from simple building blocks .
Ratiometric Detection
Benzothiophene-appended compounds have been used for ratiometric detection . The stoichiometric ratio was obtained by Job’s plot that exhibited a 1:1 ratio of L2 and Cd2+ ions .
Therapeutic Applications
Thiophene and its substituted derivatives, including the compound , have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Antimicrobial Properties
Some benzothiophene derivatives have shown high antibacterial activity against S. aureus . In addition, certain compounds were found to have potentials to be used as antifungal agents
Mechanism of Action
Target of Action
The primary target of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is the 5-HT1A serotonin receptors . Serotonin receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to the active site of the receptor . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
It is known that serotonin receptors, including 5-ht1a, are involved in numerous biochemical pathways related to mood regulation, anxiety, and depression .
Result of Action
Given its affinity for 5-ht1a serotonin receptors, it can be inferred that the compound may influence cellular processes regulated by these receptors, potentially leading to changes in mood and behavior .
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14(15-8-4-3-5-9-15)23-20(25)19(24)22-13-21(2,26)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,26H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVMZRVSAJOJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide |
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